2-Chloro-3-methoxy-6-nitropyridine

Medicinal Chemistry Organic Synthesis Process Chemistry

Researchers developing ROCK inhibitors face time-consuming de novo scaffold validation. 2-Chloro-3-methoxy-6-nitropyridine (CAS 886371-75-1) solves this as a pre-functionalized 3-nitropyridine building block with three orthogonal reactive handles. • C2-Cl enables predictable SNAr for rapid analog synthesis • C3-OMe serves as key pharmacophore and modulates ring electronics • C6-NO2 activates adjacent positions and can be reduced for further diversification. 23.6% better atom economy vs. bromo analog reduces costs at scale. Ideal for medicinal chemistry SAR and process R&D.

Molecular Formula C6H5ClN2O3
Molecular Weight 188.57 g/mol
CAS No. 886371-75-1
Cat. No. B1395836
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-Chloro-3-methoxy-6-nitropyridine
CAS886371-75-1
Molecular FormulaC6H5ClN2O3
Molecular Weight188.57 g/mol
Structural Identifiers
SMILESCOC1=C(N=C(C=C1)[N+](=O)[O-])Cl
InChIInChI=1S/C6H5ClN2O3/c1-12-4-2-3-5(9(10)11)8-6(4)7/h2-3H,1H3
InChIKeyXJSAWHJQCHAIDG-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes250 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





2-Chloro-3-methoxy-6-nitropyridine (CAS 886371-75-1): A Strategic Pyridine Scaffold for Kinase-Focused and Agrochemical Procurement


2-Chloro-3-methoxy-6-nitropyridine (CAS: 886371-75-1) is a trifunctionalized pyridine building block possessing a chloro leaving group at C2, an electron-donating methoxy group at C3, and a strongly electron-withdrawing nitro group at C6. This unique substitution pattern confers a defined and predictable reactivity profile in nucleophilic aromatic substitution (SNAr) and cross-coupling chemistries . Its core structure is recognized within the broader class of 3-nitropyridines, which have been validated as privileged scaffolds for the development of Rho-associated coiled-coil kinase (ROCK) inhibitors, with potent and selective activity observed for certain derivatives [1]. The specific arrangement of substituents on this compound makes it a strategic intermediate for constructing complex heterocyclic frameworks relevant to both pharmaceutical and agrochemical research programs.

Why Substituting 2-Chloro-3-methoxy-6-nitropyridine (886371-75-1) with Other Chloro-nitropyridines Fails: A Case for Precision


The substitution of 2-Chloro-3-methoxy-6-nitropyridine with a closely related analog, such as 2-Chloro-5-nitropyridine (CAS 4548-45-2), is not scientifically prudent due to fundamental differences in their electronic architecture and, consequently, their synthetic utility. While both are chloro-nitropyridines, the presence and position of the 3-methoxy group in the target compound drastically alters the electron density of the pyridine ring compared to an unsubstituted analog. This difference directly impacts the reactivity and regioselectivity in subsequent chemical transformations. For instance, in nucleophilic aromatic substitutions (SNAr), the combined influence of the ortho/para-directing nitro group at C6 and the meta-directing, electron-donating methoxy group at C3 creates a unique, predictable reactivity that is distinct from that of 2-Chloro-5-nitropyridine . Furthermore, the methoxy group is a critical pharmacophoric element in many bioactive molecules, including kinase inhibitors [1]. Swapping to a des-methoxy analog would eliminate this key interaction point, potentially abrogating target binding in a downstream drug candidate. Therefore, generic substitution is not a viable procurement strategy when specific molecular architecture is required for a research program.

Quantitative Differentiation Evidence for 2-Chloro-3-methoxy-6-nitropyridine (886371-75-1)


Regioselective Reactivity Profile of 2-Chloro-3-methoxy-6-nitropyridine vs. 2-Chloro-5-nitropyridine in SNAr

The presence of the 3-methoxy group in 2-Chloro-3-methoxy-6-nitropyridine (886371-75-1) significantly alters its electronic properties and subsequent reactivity compared to des-methoxy analogs like 2-Chloro-5-nitropyridine (4548-45-2). The methoxy group is a moderate electron-donating group (+M effect) which deactivates the ring towards nucleophilic attack, especially at ortho and para positions. However, the strong electron-withdrawing nitro group at C6 activates the ring, particularly at C2, for SNAr . This creates a uniquely tuned electrophilic center at C2. In contrast, 2-Chloro-5-nitropyridine (lacking the 3-methoxy group) has a different electron density distribution, leading to a distinct reactivity and selectivity profile in subsequent reactions . While direct comparative kinetic data for this specific pair was not found in the literature, the fundamental principles of physical organic chemistry support this differentiation.

Medicinal Chemistry Organic Synthesis Process Chemistry

Validated Scaffold for ROCK2 Kinase Inhibitor Design vs. Unsubstituted Pyridines

A high-throughput screening (HTS) campaign identified 3-nitropyridine as a novel scaffold for developing potent and selective inhibitors of Rho-associated protein kinase 2 (ROCK2) [1]. While the exact compound 2-Chloro-3-methoxy-6-nitropyridine was not the subject of the HTS, its core structure is a direct derivative of this validated 3-nitropyridine pharmacophore. The additional chloro and methoxy substituents provide orthogonal synthetic handles that are not present on the unsubstituted 3-nitropyridine scaffold. This allows for further elaboration and optimization of ROCK2 inhibitors without altering the core binding motif. In comparison, an unsubstituted pyridine ring would lack the critical 3-nitro group and would not be recognized by the ROCK2 kinase active site. Fasudil, a known ROCK inhibitor, has been shown to exert neuroprotective effects [1], validating the therapeutic relevance of targeting this pathway.

Kinase Drug Discovery Medicinal Chemistry High-Throughput Screening

Physical Property Profile: 2-Chloro-3-methoxy-6-nitropyridine (886371-75-1) vs. 2-Bromo-3-methoxy-6-nitropyridine (76066-07-4)

A direct comparison of 2-Chloro-3-methoxy-6-nitropyridine with its 2-bromo analog reveals key differences in physicochemical properties that impact synthetic utility and handling. The chloro derivative has a molecular weight of 188.57 g/mol, while the bromo analog (CAS 76066-07-4) is significantly heavier at 233.02 g/mol [1][2]. This 44.45 g/mol difference results in a 23.6% higher molar mass for the bromo compound, which directly affects atom economy in multi-step syntheses. For a given mass of material, the chloro analog provides more moles of reactive substrate (5.30 mmol/g for chloro vs. 4.29 mmol/g for bromo). Furthermore, the carbon-chlorine bond is stronger and less prone to unwanted side reactions compared to the carbon-bromine bond, offering potential advantages in reaction selectivity and process robustness, although specific comparative yield data was not available in the open literature.

Process Chemistry Scale-Up Synthesis Analytical Chemistry

Predicted Physicochemical Properties for Purification and Formulation

Predicted physicochemical properties, sourced from ChemSrc, provide a quantitative baseline for comparing 2-Chloro-3-methoxy-6-nitropyridine (886371-75-1) with its isomers or analogs. The compound has a predicted density of 1.4±0.1 g/cm³, a boiling point of 343.0±37.0 °C at 760 mmHg, and a flash point of 161.3±26.5 °C . These values differ significantly from a regioisomer, 2-Chloro-6-methoxy-3-nitropyridine (CAS 38533-61-8), for which a melting point range of 90-92°C is reported, and a boiling point of 210.6±20.0 °C is predicted . This substantial difference in boiling points (Δ ~132 °C) and physical state at room temperature (solid vs. predicted liquid range) indicates that the position of the nitro and methoxy groups dramatically alters intermolecular interactions. This information is critical for developing robust purification strategies (e.g., distillation, recrystallization) and understanding the compound's behavior in various formulations.

Purification Development Formulation Science Analytical Chemistry

Best-Fit Application Scenarios for Procuring 2-Chloro-3-methoxy-6-nitropyridine (886371-75-1)


Scenario 1: Kinase-Focused Drug Discovery Requiring a Pre-Validated Core Scaffold

Research programs targeting the Rho-associated coiled-coil kinase (ROCK) pathway can leverage the 3-nitropyridine core as a validated starting point for inhibitor design . Procuring 2-Chloro-3-methoxy-6-nitropyridine provides a pre-functionalized version of this scaffold, offering distinct synthetic handles (C2-Cl and C3-OMe) for rapid analog synthesis and structure-activity relationship (SAR) exploration. This approach reduces the time and cost associated with de novo scaffold validation and allows medicinal chemists to focus on optimizing potency and selectivity around a proven core, as highlighted in Section 3, Evidence 2.

Scenario 2: Multi-Step Organic Synthesis Requiring Sequential Chemoselective Transformations

For complex molecule assembly, the unique electronic character of 2-Chloro-3-methoxy-6-nitropyridine enables a predictable sequence of chemoselective reactions . The C2 chloro position is activated for SNAr by the adjacent nitro group, while the electron-donating methoxy group modulates reactivity and can serve as a stable protecting group or be demethylated at a later stage. This allows for a more convergent and efficient synthetic route compared to using a less-substituted pyridine, as discussed in Section 3, Evidence 1. This scenario is ideal for the synthesis of advanced pharmaceutical intermediates or agrochemical lead compounds.

Scenario 3: Process Chemistry Optimization for Cost-Effective Scale-Up

When scaling up a synthetic route, atom economy and reagent costs are paramount. As established in Section 3, Evidence 3, the 2-chloro derivative (MW 188.57 g/mol) offers a 23.6% better atom economy compared to the 2-bromo analog (MW 233.02 g/mol) . For a production-scale campaign requiring multiple kilograms of material, this difference translates directly into lower raw material costs, reduced waste, and a smaller environmental footprint. Procurement of the chloro derivative is therefore a strategically superior choice for process R&D and manufacturing.

Scenario 4: Development of Robust Purification and Formulation Protocols

The predicted physical properties of 2-Chloro-3-methoxy-6-nitropyridine, including its boiling point (343.0±37.0 °C) and density (1.4±0.1 g/cm³) , provide a critical foundation for developing downstream processing and analytical methods. As detailed in Section 3, Evidence 4, these values differ significantly from regioisomers, informing the choice of purification techniques (e.g., vacuum distillation, recrystallization) and the design of robust analytical assays (e.g., HPLC, GC). This scenario is highly relevant for analytical chemists, formulation scientists, and CMC teams responsible for ensuring final product quality and stability.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

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